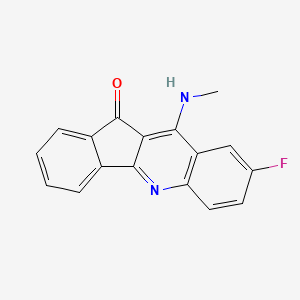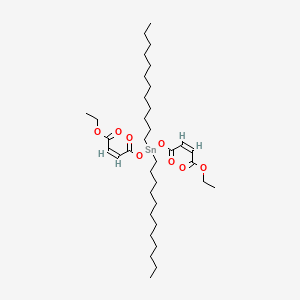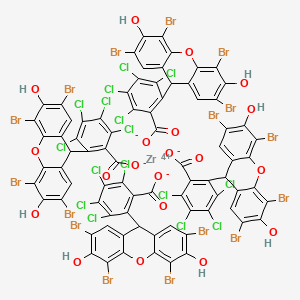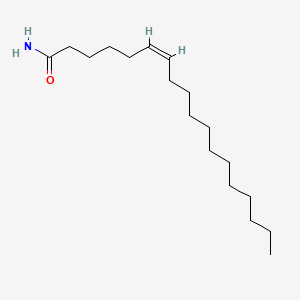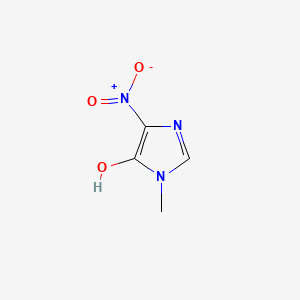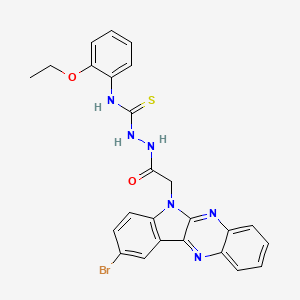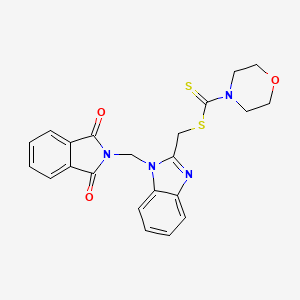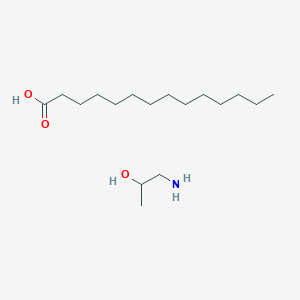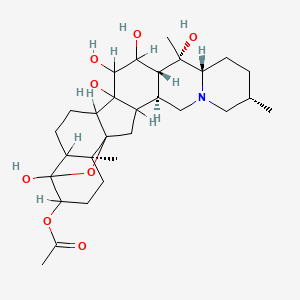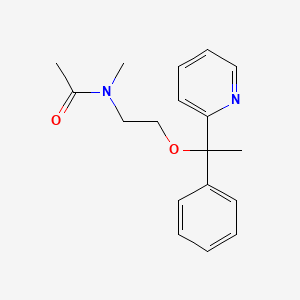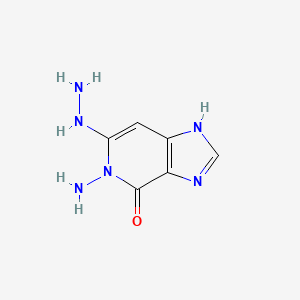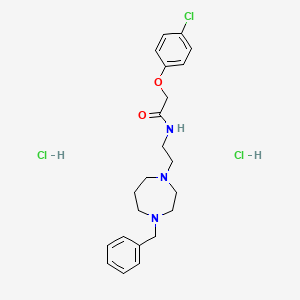
Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)ethyl)-,dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a chlorophenoxy group, a diazepin ring, and an acetamide moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.
Diazepin Ring Formation: The next step involves the formation of the diazepin ring through a cyclization reaction, often using a diamine precursor and a suitable cyclizing agent.
Coupling Reaction:
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the diazepin ring, potentially altering its structure and reactivity.
Substitution: The chlorophenoxy group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy compounds.
Applications De Recherche Scientifique
Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets, influencing various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, 2-(4-bromophenoxy)-N-(2-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride: Similar structure with a bromine atom instead of chlorine.
Acetamide, 2-(4-fluorophenoxy)-N-(2-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenoxy group, in particular, may influence its reactivity and interactions with molecular targets, distinguishing it from similar compounds with different halogen substitutions.
Propriétés
Numéro CAS |
87576-02-1 |
|---|---|
Formule moléculaire |
C22H30Cl3N3O2 |
Poids moléculaire |
474.8 g/mol |
Nom IUPAC |
N-[2-(4-benzyl-1,4-diazepan-1-yl)ethyl]-2-(4-chlorophenoxy)acetamide;dihydrochloride |
InChI |
InChI=1S/C22H28ClN3O2.2ClH/c23-20-7-9-21(10-8-20)28-18-22(27)24-11-14-25-12-4-13-26(16-15-25)17-19-5-2-1-3-6-19;;/h1-3,5-10H,4,11-18H2,(H,24,27);2*1H |
Clé InChI |
IEBAVWUNZZAYFK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN(C1)CC2=CC=CC=C2)CCNC(=O)COC3=CC=C(C=C3)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


